An In-depth Technical Guide to 2,6-Dichlorophenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,6-Dichlorophenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, particularly the presence of two chlorine atoms ortho to the boronic acid moiety, impart distinct reactivity and steric properties. This makes it a valuable reagent in cross-coupling reactions and a key building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,6-Dichlorophenylboronic acid, with a focus on its utility for researchers and professionals in drug development.
Core Chemical and Physical Properties
2,6-Dichlorophenylboronic acid is an off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BCl₂O₂ | [3][4] |
| Molecular Weight | 190.82 g/mol | [4][5] |
| Melting Point | 153 °C | [3] |
| Boiling Point (Predicted) | 341.8 ± 52.0 °C | [3] |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 7.94 ± 0.58 | [3] |
| Solubility | Insoluble in water; Soluble in methanol. | [3] |
| Appearance | Off-white crystalline powder/solid. | [1][3] |
| CAS Number | 73852-17-2 | [3][4] |
Synthesis of 2,6-Dichlorophenylboronic Acid
A common and effective method for the synthesis of 2,6-Dichlorophenylboronic acid involves the lithiation of 1,3-dichlorobenzene followed by reaction with a trialkyl borate and subsequent acidic workup.[1]
Experimental Protocol: Synthesis from 1,3-Dichlorobenzene
Materials:
-
1,3-Dichlorobenzene
-
n-Butyllithium (n-BuLi)
-
Tributyl borate (B(OBu)₃)
-
10% Hydrochloric acid solution
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen gas atmosphere
-
Dry glassware (three-necked flask, dropping funnels)
Procedure:
-
Lithiation: Under a nitrogen atmosphere, add 50 g of 1,3-dichlorobenzene to a 1000 mL three-necked flask. Cool the flask to a temperature between -80 °C and -60 °C. Slowly add 176 mL of n-butyllithium (n-BuLi) dropwise, ensuring the reaction temperature is maintained between -80 °C and -50 °C. After the addition is complete, continue to stir the reaction mixture for 2 hours at this temperature.[1]
-
Borylation: To the freshly prepared phenyl lithium solution, add 117 g of tributyl borate (B(OBu)₃) dropwise, while maintaining the low-temperature conditions. After the addition, allow the reaction to proceed for a specified holding period.[1]
-
Acidification and Extraction: Upon completion of the reaction, add a 10% hydrochloric acid solution to the system to acidify it. Stir the mixture and then allow it to stand for phase separation. Separate the organic layers, combine them, and remove the solvent under reduced pressure to obtain the crude 2,6-dichlorophenylboronic acid.[1]
-
Purification: Dissolve the crude product in 200 mL of methyl tert-butyl ether (MTBE) in a 1 L three-necked flask. Remove the solvent, then cool the solution to induce crystallization. The pure 2,6-dichlorophenylboronic acid can be isolated by centrifugation.[1]
Caption: Synthetic pathway for 2,6-Dichlorophenylboronic acid.
Key Applications in Chemical Synthesis
The primary application of 2,6-Dichlorophenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and other functional materials.[6]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as 2,6-Dichlorophenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
2,6-Dichlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Dioxane and water (solvent system)
-
Nitrogen gas atmosphere
-
Dry glassware
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1 equivalent), 2,6-Dichlorophenylboronic acid (1.2 equivalents), potassium phosphate (2 equivalents), and the palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Solvent Addition and Degassing: Add a mixture of dioxane and water (e.g., 4:1 v/v) to the vessel. Purge the reaction mixture with nitrogen gas for 10-15 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Role in Drug Development and Medicinal Chemistry
Boronic acids and their derivatives are of increasing importance in medicinal chemistry. The boron atom can form reversible covalent bonds with active site residues of enzymes, making them effective inhibitors. Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have been successfully developed and marketed.
2,6-Dichlorophenylboronic acid serves as a crucial starting material for the synthesis of more complex molecules that can be screened for biological activity. The dichlorophenyl moiety can be a key pharmacophore, and its steric and electronic properties can influence the binding affinity and selectivity of the final compound.
Generalized Workflow in Drug Discovery
The use of 2,6-Dichlorophenylboronic acid in a drug discovery program typically follows a structured workflow.
Caption: Generalized drug discovery workflow.
Safety and Handling
2,6-Dichlorophenylboronic acid is classified as an irritant and is harmful if swallowed.[7] It can cause skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2,6-Dichlorophenylboronic acid is a versatile and valuable reagent in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura coupling, makes it an indispensable tool for chemists in both academic and industrial research. For professionals in drug development, it serves as a key building block for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic routes, and reaction protocols is essential for leveraging its full potential in the discovery and development of new chemical entities.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions | MDPI [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
